molecular formula C9H6BrClO B1447966 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one CAS No. 1260017-94-4

4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one

Cat. No.: B1447966
CAS No.: 1260017-94-4
M. Wt: 245.5 g/mol
InChI Key: WCCKBUGGMIUBNX-UHFFFAOYSA-N
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Description

“4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one” is a chemical compound with the CAS RN®: 1260017-94-4 . It is manufactured by Angene International Limited .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C9H6BrClO . This indicates that the compound contains nine carbon atoms, six hydrogen atoms, one bromine atom, one chlorine atom, and one oxygen atom .

Scientific Research Applications

Environmental Impact and Health Effects of Brominated and Chlorinated Compounds

Research has explored the environmental and health implications of compounds related to 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one, specifically focusing on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). These compounds, which occur as trace contaminants in brominated flame retardants, share similar biological effects with their chlorinated counterparts (PCDDs and PCDFs), including inducing hepatic enzymes and causing wasting and thymic atrophy in animal studies. The review by Mennear and Lee (1994) discusses these effects and notes that brominated compounds are stored in the liver and adipose tissue and are eliminated via feces through biliary excretion, suggesting potential human health risks (Mennear & Lee, 1994).

Solid-State NMR Spectroscopy of Brominated Compounds

Recent advances in solid-state nuclear magnetic resonance (SSNMR) spectroscopy have facilitated the study of brominated compounds, including those similar to this compound. Szell and Bryce (2020) provide a comprehensive survey of the latest advancements in quadrupolar halogen (Cl, Br, and I) SSNMR, highlighting its applications in studying halogen-bonded adducts, pharmaceutical polymorphs, and inorganic materials. This research underscores the growing importance of SSNMR in understanding the structural and electronic properties of brominated and chlorinated compounds (Szell & Bryce, 2020).

Brominated Disinfection Byproducts in Water Treatment

The formation and toxicity of brominated disinfection byproducts (Br-DBPs) during water treatment processes, such as chlorination and chloramination, are critical areas of investigation. Sharma, Zbořil, and McDonald (2014) review the conditions leading to the formation of Br-DBPs in water containing bromide ions. The study discusses the influence of factors like pH, reaction time, and the presence of copper ions on the yield of Br-DBPs, emphasizing the need for water treatment strategies that minimize the formation of these potentially harmful byproducts (Sharma, Zbořil, & McDonald, 2014).

Electrochemical Treatment of Water Contaminated with Brominated Compounds

Radjenovic and Sedlak (2015) critically review electrochemical processes for removing contaminants, including brominated compounds, from water. They highlight the challenges and opportunities in applying electrochemical treatments to industrial and municipal wastewater. The review addresses the formation of toxic byproducts, such as chlorate and bromate, during electrochemical oxidation and suggests that future research should focus on minimizing these byproducts to ensure the safety and efficacy of electrochemical water treatment methods (Radjenovic & Sedlak, 2015).

Properties

IUPAC Name

4-bromo-6-chloro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClO/c10-8-4-5(11)3-7-6(8)1-2-9(7)12/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCKBUGGMIUBNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=CC(=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260017-94-4
Record name 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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